Technical Guide: Structure Elucidation of 5-Amino-4-chloro-2-propylpyridazin-3(2H)-one
Technical Guide: Structure Elucidation of 5-Amino-4-chloro-2-propylpyridazin-3(2H)-one
The following guide details the structural elucidation of 5-Amino-4-chloro-2-propylpyridazin-3(2H)-one , a specific derivative within the pyridazinone herbicide class (analogous to Chloridazon). This analysis assumes the role of a Senior Application Scientist, focusing on the causal logic between synthetic origins and spectral evidence.
Executive Summary & Synthetic Context
The precise structural characterization of 5-Amino-4-chloro-2-propylpyridazin-3(2H)-one (molecular formula
Synthetic Origin as a Predicter
To validate the structure, we must first understand the synthetic vector. The standard industrial route involves the condensation of mucochloric acid with propylhydrazine , followed by nucleophilic substitution with ammonia.
-
Step 1 (Cyclization): Mucochloric acid reacts with propylhydrazine to yield 4,5-dichloro-2-propylpyridazin-3(2H)-one .
-
Step 2 (Amination): The subsequent reaction with ammonia is regioselective. In 2-substituted-4,5-dihalopyridazinones, the carbon at position 5 is more electrophilic due to the vinylogous activation by the carbonyl group and the inductive effect of the N2 nitrogen. Consequently, nucleophilic attack preferentially occurs at C-5 , displacing the chlorine atom.
Therefore, the 5-amino-4-chloro isomer is the thermodynamically and kinetically favored product, but the 4-amino-5-chloro isomer remains a critical impurity to rule out.
Figure 1: Synthetic pathway and regioselectivity logic governing the formation of the target molecule.
Analytical Strategy: The Elucidation Campaign
The elucidation relies on a "Triangulation Protocol" where Mass Spectrometry establishes composition, NMR establishes connectivity, and Crystallography (if available) provides absolute configuration.
A. High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and halogenation pattern.
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Molecular Ion: Expected
at . -
Isotope Pattern: The presence of a single Chlorine atom dictates a distinctive 3:1 intensity ratio between the
(³⁵Cl) and (³⁷Cl) peaks. -
Fragmentation Logic:
-
Loss of Propyl: Cleavage of the N-propyl group often yields
, typically via a McLafferty-type rearrangement if the chain allows, or simple radical loss. -
Ring Contraction: Loss of CO (
) is characteristic of pyridazinones.
-
B. Infrared Spectroscopy (FT-IR)
Objective: Identify functional group environments.
| Functional Group | Wavenumber ( | Diagnostic Feature |
| Primary Amine ( | Doublet (Asymmetric/Symmetric stretch). | |
| Carbonyl ( | Strong band. Lower than typical amides due to conjugation with the ring | |
| Alkene/Imine ( | Medium intensity, aromatic-like ring breathing. |
Nuclear Magnetic Resonance (NMR) Elucidation
This is the primary tool for distinguishing the 5-amino-4-chloro isomer from the 4-amino-5-chloro isomer.
1H NMR Analysis (Proton)
Solvent: DMSO-d₆ (preferred for solubility and exchangeable protons)
-
H-6 (Ring Proton): Appears as a sharp singlet around 7.5 – 8.0 ppm .
-
Differentiation: In the 5-amino isomer, H-6 is adjacent to the amino group. In the 4-amino isomer, H-6 is adjacent to a chlorine. The amino group is electron-donating (shielding via resonance), while chlorine is electron-withdrawing (deshielding). However, in this heterocyclic system, the position relative to the nitrogen ring atoms (N1) dominates.
-
-
Amino Group (
): Broad singlet at 6.0 – 7.5 ppm . Disappears upon shake. -
Propyl Chain:
-
(Triplet,
). -
(Multiplet,
). -
(Triplet,
).
-
(Triplet,
13C NMR Analysis (Carbon)
-
C-3 (Carbonyl): Deshielded,
– . -
C-4 & C-5 (Substituted Carbons):
-
C-NH2 (C-5): Typically 140–150 ppm .
-
C-Cl (C-4): Typically 110–125 ppm .
-
Note: The large chemical shift difference between C-Cl and C-N is the first strong indicator.
-
The "Smoking Gun": 1D NOE or 2D NOESY
This is the most robust method to confirm regiochemistry without relying on ambiguous chemical shift calculations.
-
Experiment: Irradiate the H-6 singlet.
-
Scenario A (Target: 5-Amino-4-chloro): H-6 is at position 6. The Amino group is at position 5.[1] They are vicinal .
-
Result:Strong NOE enhancement of the
protons.
-
-
Scenario B (Isomer: 4-Amino-5-chloro): H-6 is at position 6. The Chlorine is at position 5. The Amino group is at position 4.[2][3]
-
Result:No NOE enhancement (or very weak) between H-6 and
due to distance.
-
Figure 2: The definitive NOE-based logic for distinguishing regioisomers.
Experimental Protocols
Protocol 1: Sample Preparation for NMR[3]
-
Mass: Weigh
of the dried solid. -
Solvent: Dissolve in
of DMSO-d₆ . (Chloroform-d is often insufficient for solubility of pyridazinones). -
Tube: Use a high-quality
NMR tube to minimize shimming errors. -
Acquisition:
-
Run standard 1H (
scans) and 13C ( scans). -
Run HMBC optimized for
coupling to detect long-range C-H correlations. -
Run NOESY with a mixing time of
.
-
Protocol 2: LC-MS Purity Check
-
Column: C18 Reverse Phase (
, ). -
Mobile Phase:
-
A: Water +
Formic Acid. -
B: Acetonitrile +
Formic Acid.
-
-
Gradient:
B to B over . -
Detection: UV at
and MS (ESI+). -
Criteria: The target peak must show a clean 3:1 Cl isotope pattern. Any peak with a matching mass but different retention time suggests the presence of the regioisomer.
References
-
Synthesis of Pyridazinones
- Source: PrepChem. "Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone."
-
URL:[Link]
- Relevance: Establishes the foundational reaction of mucochloric acid with hydrazines and subsequent amin
-
Regioselectivity in Pyridazinone Substitution
-
Mass Spectrometry of Chlorinated Heterocycles
- Source: Wikipedia / Standard MS Texts.
-
URL:[Link]
- Relevance: General principles for identifying chlorine isotope patterns and fragment
-
Compound Data (Analogous Structure)
Sources
- 1. 5-Amino-4-chloropyridazin-3(2H)-one | C4H4ClN3O | CID 95827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP1082309B1 - Process for the preparation of a 3(2h)-pyridazinone- 4-substituted amino- 5-chloro- derivative - Google Patents [patents.google.com]
